N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a benzoyl group at the 2-position and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-22(15-8-2-1-3-9-15)23-21(16-10-4-5-11-17(16)30-23)25-24(27)20-14-28-18-12-6-7-13-19(18)29-20/h1-13,20H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIHKPTXLFBSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The initial step often involves the synthesis of the benzofuran core. This can be achieved through the cyclization of 2-hydroxybenzophenone derivatives under acidic conditions.
Introduction of the Benzodioxine Ring: The benzodioxine ring can be introduced via a cyclization reaction involving appropriate dihydroxy precursors and aldehydes under acidic or basic conditions.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing various signaling pathways associated with inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against various bacterial strains.
Applications in Medicinal Chemistry
The unique structural configuration of this compound enhances its potential applications in medicinal chemistry:
Anticancer Research
Benzofuran derivatives have been extensively studied for their anticancer properties. The compound's ability to interact with cellular receptors involved in cancer signaling pathways makes it a candidate for further investigation as an anticancer agent. Studies have shown that benzofuran derivatives can exhibit anti-inflammatory and anti-tumor activities, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various bacterial strains. Research indicates that derivatives containing benzofuran structures can inhibit the growth of pathogens such as Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria . This suggests a potential application in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the biological significance of benzofuran derivatives:
- Antitubercular Activity : A series of benzofuran derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis. Compounds showed minimum inhibitory concentrations (MIC) as low as 8 μg/mL .
- Antifungal Properties : Research on synthesized benzofuran derivatives indicated effective antifungal activity against strains such as Candida albicans, with MIC values comparable to clinically used antifungal agents .
- Structure Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the benzofuran core influence biological activity, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and benzodioxine moieties can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Structural Differences : The benzoyl group in the main compound is replaced with a biphenylylcarbonyl substituent .
- The extended aromatic system may improve binding to hydrophobic pockets in target proteins (e.g., kinases or G-protein-coupled receptors).
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
- Structural Differences : The benzodioxine ring is replaced with a benzoxazine moiety (an oxygen-nitrogen heterocycle), and the benzofuran is substituted with a benzothiophene and trifluorophenyl group .
- The trifluorophenyl group enhances metabolic stability and electron-withdrawing effects, which could influence pharmacokinetics. Therapeutic Context: This analog is patented for heartworm treatment, suggesting antiparasitic applications distinct from the main compound’s hypothetical uses .
Thiazol-2-imine Derivatives (e.g., Compound 3(5))
- Structural Differences : These compounds feature a thiazol-imine core instead of benzofuran-benzodioxine, with substituents like methoxyphenyl and bromophenyl .
- Pharmacological Relevance: Demonstrated high affinity for angiotensin II receptors (PDB ID: 3R8A) in docking studies, with scoring functions comparable to valsartan . The main compound’s benzodioxine carboxamide may offer superior selectivity for non-cardiovascular targets due to its distinct hydrogen-bonding profile.
N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide
- Structural Differences : Shares the benzodioxine moiety but replaces benzofuran with a pyrrolidine-hydroxypropanamide chain .
- Functional Role : Acts as a glucosylceramide synthase inhibitor, highlighting the benzodioxine unit’s versatility in enzyme targeting. The main compound’s benzofuran-benzoyl group may confer divergent inhibitory effects compared to this analog’s polar hydroxy-pyrrolidine substituent .
Research Implications and Gaps
- Structural Optimization : The benzodioxine and benzofuran moieties appear critical for diverse bioactivities, but substituent variations (e.g., biphenyl vs. benzoyl) significantly alter target engagement.
- Therapeutic Potential: Analog data suggest possible applications in enzyme inhibition (e.g., glucosylceramide synthase) or antiparasitic therapy, but the main compound’s specific targets remain uncharacterized in the provided evidence.
- Need for Experimental Data : Docking studies (as in ) and pharmacological screening are required to validate hypotheses about the main compound’s affinity and selectivity.
Biological Activity
N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Benzofuran moiety : Contributes to its interaction with biological targets.
- Benzodioxine ring : Enhances stability and biological activity.
- Carboxamide group : Essential for binding to receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C24H17N O5 |
| Molecular Weight | 401.39 g/mol |
| Melting Point | Not specified |
| Boiling Point | 660.5 ± 55.0 °C (predicted) |
| Density | 1.367 ± 0.06 g/cm³ (predicted) |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing various signaling pathways associated with inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against various bacterial strains.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated anticancer activity in vitro. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
A study highlighted the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain concentrations of the compound led to a notable inhibition zone compared to standard antibiotics like ciprofloxacin.
Table 2: Antibacterial Activity Data
| Compound No. | Concentration (mg/ml) | Staphylococcus aureus (mm) | Klebsiella pneumoniae (mm) |
|---|---|---|---|
| M6 | 15 | 20 | 18 |
| M11 | 10 | 15 | 14 |
| M13 | 5 | 8 | 8 |
| Ciprofloxacin | 10 | 30 | 30 |
Case Study 1: Anticancer Activity
A study published in the International Journal of Health Sciences investigated the anticancer potential of benzofuran derivatives similar to this compound. The results showed that these compounds effectively inhibited the growth of breast cancer cells in vitro.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of benzodioxine derivatives. The compound was tested in a rat model of arthritis and showed significant reduction in paw swelling and inflammatory markers when administered at specific dosages.
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step processes:
- Coupling Reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions for amide bond formation .
- Cyclization : Benzodioxine rings are formed via cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) in basic media .
- Optimization : Temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hrs) are critical. Continuous flow reactors improve scalability and yield .
Basic: Which analytical techniques are most reliable for characterizing this compound and confirming purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, particularly the benzodioxine and benzofuran moieties .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% as per industrial standards) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Advanced: How does this compound interact with biological targets such as DprE1 in Mycobacterium tuberculosis, and what methodologies validate these interactions?
Answer:
- Mechanism : The compound inhibits DprE1, a key enzyme in mycobacterial cell wall biosynthesis, via covalent binding to catalytic cysteine residues .
- Validation Methods :
- In vitro enzyme assays (IC50 determination using recombinant DprE1).
- X-ray crystallography to resolve binding modes.
- ADMET profiling to assess pharmacokinetic suitability .
Advanced: How can conflicting bioactivity data (e.g., variable IC50 values across cancer cell lines) be systematically addressed?
Answer:
-
Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy, methyl groups) to assess impact on potency. For example:
Substituent Modification IC50 (MCF-7) Mechanism Methoxy at C2 15 µM Apoptosis Methyl at C5 20 µM Cell cycle arrest -
Data Reprodubility : Standardize assay protocols (e.g., MTT assay incubation time, cell passage number) to minimize variability.
Advanced: What computational strategies are effective for predicting target interactions and optimizing lead analogs?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to DprE1 or other enzymes .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to prioritize analogs .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Basic: What protocols ensure compound stability during storage and experimental use?
Answer:
- Storage : -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How do structural analogs with halogen or trifluoromethyl substitutions compare in bioactivity?
Answer:
- Halogen Effects : Chloro or iodo substituents enhance target affinity (e.g., IC50 reduction by 30% in HT-29 cells) .
- Trifluoromethyl Groups : Improve metabolic stability and membrane permeability due to lipophilic and electron-withdrawing properties .
Basic: What purification techniques are recommended for isolating high-purity samples?
Answer:
- Recrystallization : Use ethanol/water mixtures for benzodioxine derivatives .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
